Methyl 5-formyl-4-methylpyridine-3-carboxylate
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Overview
Description
Methyl 5-formyl-4-methylpyridine-3-carboxylate is an organic compound with a pyridine ring substituted with a formyl group, a methyl group, and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formyl-4-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the formylation of 4-methylpyridine-3-carboxylate using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 5-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and distillation to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-4-methylpyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Major Products Formed
Oxidation: Methyl 5-carboxy-4-methylpyridine-3-carboxylate.
Reduction: Methyl 5-hydroxymethyl-4-methylpyridine-3-carboxylate.
Substitution: Methyl 5-formyl-4-bromomethylpyridine-3-carboxylate or Methyl 5-formyl-4-nitromethylpyridine-3-carboxylate.
Scientific Research Applications
Methyl 5-formyl-4-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl 5-formyl-4-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids or nucleotides .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-formyl-3-methylpyridine-2-carboxylate
- Methyl 5-formyl-2-methylpyridine-3-carboxylate
- Methyl 5-formyl-4-ethylpyridine-3-carboxylate
Uniqueness
Methyl 5-formyl-4-methylpyridine-3-carboxylate is unique due to the specific positioning of its substituents on the pyridine ring, which influences its reactivity and interactions with other molecules. This unique structure allows for specific applications in synthesis and research that may not be achievable with similar compounds .
Properties
IUPAC Name |
methyl 5-formyl-4-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-7(5-11)3-10-4-8(6)9(12)13-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJBXCJARYBNRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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